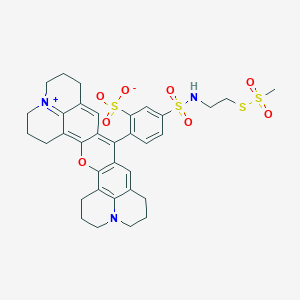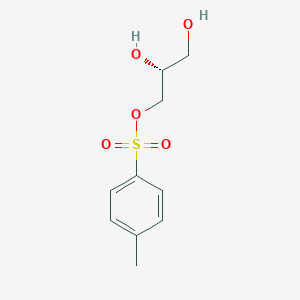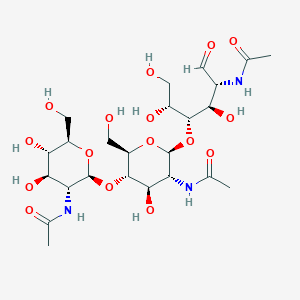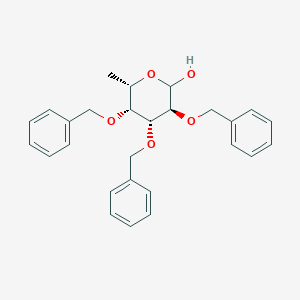
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is a synthetic compound used primarily in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. This property makes it valuable in various assays to study enzyme activity, particularly glycosidases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside typically involves multiple steps:
Glycosylation Reaction: The initial step involves the glycosylation of 4-methylumbelliferone with a protected galactose derivative.
Deprotection: The protected groups on the galactose are then removed under acidic or basic conditions.
Fucosylation: The final step involves the addition of the fucose moiety to the galactose unit using a glycosyl donor in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst concentrations.
Purification: Using techniques such as column chromatography and crystallization to purify the final product.
Quality Control: Employing analytical methods like HPLC and NMR to confirm the structure and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside undergoes several types of reactions:
Hydrolysis: Enzymatic cleavage by glycosidases results in the release of 4-methylumbelliferone, which fluoresces under UV light.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Enzymatic Hydrolysis: Glycosidases such as alpha-L-fucosidase and beta-D-galactosidase are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
4-Methylumbelliferone: The primary product of enzymatic hydrolysis, which is fluorescent.
Galactose and Fucose Derivatives: Depending on the specific enzymatic or chemical reaction, various derivatives of galactose and fucose can be formed.
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is widely used in scientific research:
Biochemistry: To study the activity of glycosidases and other enzymes involved in carbohydrate metabolism.
Molecular Biology: In assays to monitor gene expression and enzyme activity.
Medicine: As a diagnostic tool to detect enzyme deficiencies in lysosomal storage diseases.
Industry: In the development of enzyme-based assays for quality control in food and pharmaceutical industries.
Mecanismo De Acción
The compound exerts its effects through enzymatic cleavage:
Enzyme Binding: The glycosidase enzyme binds to the substrate at the active site.
Catalysis: The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing 4-methylumbelliferone.
Fluorescence: The released 4-methylumbelliferone fluoresces under UV light, allowing for quantitative measurement of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylumbelliferyl beta-D-galactopyranoside: Lacks the fucose moiety and is used to study beta-galactosidase activity.
4-Methylumbelliferyl alpha-L-fucopyranoside: Lacks the galactose moiety and is used to study alpha-L-fucosidase activity.
Uniqueness
4-Methylumbelliferyl 3-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is unique because it contains both fucose and galactose moieties, making it a versatile substrate for studying multiple glycosidases simultaneously. This dual functionality allows for more comprehensive enzyme activity assays and diagnostic tests.
Propiedades
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-19(29)20(16(26)13(7-23)33-22)34-21-18(28)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16-,17+,18-,19+,20-,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLDBLBGGJMALL-BGFAOLMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














